Fukinolic Acid

Description

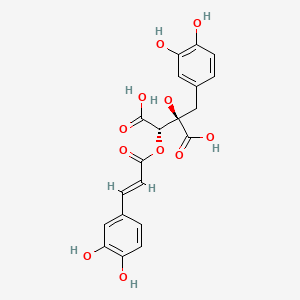

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-12-4-1-10(7-14(12)23)3-6-16(25)31-17(18(26)27)20(30,19(28)29)9-11-2-5-13(22)15(24)8-11/h1-8,17,21-24,30H,9H2,(H,26,27)(H,28,29)/b6-3+/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYXDIZTQDLTCB-UVIKLTKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317189 | |

| Record name | Fukinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-40-6 | |

| Record name | Fukinolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50982-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fukinolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fukinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUKINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLL8DU5J30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fukinolic Acid Biosynthesis Pathway in Petasites japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinolic acid, a prominent phenolic compound isolated from the Japanese butterbur (Petasites japonicus), has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the precursor molecules, key intermediates, and the proposed enzymatic steps leading to its formation. This document summarizes the available, albeit limited, quantitative data and presents detailed, standardized experimental protocols for researchers aiming to investigate this pathway further. Furthermore, it explores the likely regulatory mechanisms governing the biosynthesis of this compound by examining the well-established regulation of its parent pathways. Visual diagrams of the biosynthetic pathway, experimental workflows, and a proposed regulatory network are provided to facilitate a deeper understanding.

Introduction

Petasites japonicus (Japanese butterbur or Fuki) is a perennial plant that is not only a traditional vegetable in East Asia but also a source of various bioactive secondary metabolites. Among these, this compound, an ester of caffeic acid and fukiic acid, is of particular importance due to its reported anti-inflammatory, antioxidant, and vasorelaxant properties. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

This guide synthesizes the foundational research on the this compound biosynthesis pathway, primarily established through isotopic labeling studies. It aims to serve as a technical resource for researchers by providing not only the established knowledge but also practical experimental designs and a forward-looking perspective on the pathway's regulation.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Petasites japonicus is a branched pathway that converges precursors from both the phenylpropanoid and tyrosine-derived pathways. Seminal work by Hasa and Tazaki, involving feeding experiments with 13C-labeled compounds to axenic cultures of P. japonicus, has elucidated the core components of this pathway[1][2].

The pathway can be conceptually divided into two main branches:

-

The Caffeic Acid Moiety Synthesis: This part of the molecule originates from the general phenylpropanoid pathway, with L-phenylalanine serving as the primary precursor.

-

The Fukiic Acid Moiety Synthesis: This component is derived from L-tyrosine and an acetyl unit, likely from acetyl-CoA[1][2].

The final step involves the esterification of these two moieties to form this compound.

Quantitative Data

Table 1: Representative Concentrations of Precursor Amino Acids in Plant Tissues

| Precursor | Plant Species | Tissue | Concentration Range (µmol/g FW) | Reference |

| L-Phenylalanine | Arabidopsis thaliana | Rosette Leaves | 0.05 - 0.2 | [General Plant Biochemistry Literature] |

| L-Tyrosine | Arabidopsis thaliana | Rosette Leaves | 0.03 - 0.15 | [General Plant Biochemistry Literature] |

| L-Phenylalanine | Solanum lycopersicum (Tomato) | Leaves | 0.1 - 0.5 | [General Plant Biochemistry Literature] |

| L-Tyrosine | Solanum lycopersicum (Tomato) | Leaves | 0.08 - 0.4 | [General Plant Biochemistry Literature] |

Note: These values are illustrative and can vary significantly based on plant age, developmental stage, and environmental conditions.

Table 2: Representative Yields of Phenolic Compounds in Plant Cell Cultures

| Compound | Plant Species | Culture Type | Yield (mg/g DW) | Reference |

| Rosmarinic Acid | Coleus blumei | Suspension Culture | 15 - 50 | [General Plant Biotechnology Literature] |

| Shikonin | Lithospermum erythrorhizon | Suspension Culture | 12 - 20 | [General Plant Biotechnology Literature] |

| Berberine | Coptis japonica | Suspension Culture | 50 - 100 | [General Plant Biotechnology Literature] |

| This compound | Petasites japonicus | Axenic Culture | Not Reported | [1] |

Note: Yields are highly dependent on the specific cell line, culture conditions, and elicitation strategies.

Experimental Protocols

The following are detailed, standardized protocols for key experiments required to study the this compound biosynthesis pathway.

Protocol for Establishment and Maintenance of Petasites japonicus Axenic Cultures

Objective: To establish and maintain sterile P. japonicus cultures for controlled feeding experiments.

Materials:

-

Young, healthy P. japonicus leaves or petioles

-

70% (v/v) ethanol

-

20% (v/v) commercial bleach solution (e.g., Clorox) with 0.1% (v/v) Tween-20

-

Sterile distilled water

-

Murashige and Skoog (MS) medium supplemented with vitamins, 3% (w/v) sucrose, and plant growth regulators (e.g., 0.1 mg/L NAA and 1 mg/L BA).

-

0.8% (w/v) agar for solid medium

-

Sterile petri dishes, forceps, and scalpels

-

Laminar flow hood

-

Growth chamber (25°C, 16h light/8h dark photoperiod)

Procedure:

-

Explant Collection: Excise young leaves or petioles from a healthy P. japonicus plant.

-

Surface Sterilization: a. Rinse the explants under running tap water for 10 minutes. b. In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds. c. Transfer the explants to the 20% bleach solution with Tween-20 and agitate for 10-15 minutes. d. Rinse the explants three times with sterile distilled water, with each rinse lasting 5 minutes.

-

Culture Initiation: a. Aseptically cut the sterilized explants into smaller pieces (e.g., 1 cm²). b. Place the explants onto solid MS medium in petri dishes. c. Seal the petri dishes with parafilm and place them in the growth chamber.

-

Callus Induction and Proliferation: a. Monitor the explants for callus formation, which typically occurs within 2-4 weeks. b. Subculture the developing callus onto fresh solid MS medium every 3-4 weeks.

-

Suspension Culture Initiation (Optional): a. Transfer friable callus to liquid MS medium in a sterile flask. b. Place the flask on an orbital shaker (120 rpm) in the growth chamber. c. Subculture the suspension cells every 1-2 weeks by transferring an aliquot to fresh liquid medium.

Protocol for 13C-Labeled Precursor Feeding Experiment

Objective: To trace the incorporation of stable isotopes from precursors into this compound.

Materials:

-

Established axenic cultures of P. japonicus (callus or suspension)

-

Sterile solutions of 13C-labeled precursors (e.g., [3-¹³C] L-phenylalanine, [1-¹³C] L-tyrosine, [1,2-¹³C₂] sodium acetate)

-

Liquid MS medium

-

Sterile filters (0.22 µm)

-

Liquid nitrogen

-

Freeze-dryer

-

Mortar and pestle

Procedure:

-

Precursor Preparation: Prepare stock solutions of the 13C-labeled compounds and sterilize them by passing through a 0.22 µm filter.

-

Feeding: a. To established P. japonicus cultures, add the sterile labeled precursor solution to the desired final concentration (e.g., 1-2 mM). b. Incubate the cultures under standard growth conditions for a specified period (e.g., 7-28 days).

-

Harvesting: a. Harvest the plant tissue by filtration (for suspension cultures) or by scraping from the agar (for callus cultures). b. Quickly freeze the tissue in liquid nitrogen to quench metabolic activity. c. Lyophilize the frozen tissue to dryness.

-

Sample Preparation for Analysis: a. Grind the dried tissue to a fine powder using a mortar and pestle. b. The powdered tissue is now ready for extraction and analysis.

Protocol for Extraction and NMR Analysis of this compound

Objective: To extract this compound from labeled plant tissue and analyze the 13C incorporation pattern by NMR.

Materials:

-

Lyophilized, powdered P. japonicus tissue

-

80% (v/v) methanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

NMR spectrometer

-

Deuterated solvents (e.g., CD₃OD)

Procedure:

-

Extraction: a. Extract the powdered tissue with 80% methanol at room temperature with agitation. Repeat the extraction three times. b. Combine the methanol extracts and centrifuge to remove cell debris. c. Evaporate the supernatant to dryness using a rotary evaporator.

-

Purification: a. Redissolve the dried extract in a small volume of water/methanol. b. Pass the extract through a C18 SPE cartridge to remove highly polar compounds. c. Elute the phenolic compounds with methanol. d. Further purify the this compound fraction using preparative HPLC.

-

NMR Analysis: a. Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD). b. Acquire ¹H and ¹³C NMR spectra. c. Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard to determine the positions and extent of ¹³C enrichment.

Experimental and Logical Workflows

The investigation of the this compound biosynthesis pathway follows a logical progression of experiments.

Proposed Regulation of this compound Biosynthesis

While the specific regulation of this compound biosynthesis has not been elucidated, it is likely governed by the regulatory networks of the parent phenylpropanoid and tyrosine biosynthesis pathways. These pathways are known to be regulated by a variety of internal and external stimuli, often mediated by transcription factors.

-

Phenylpropanoid Pathway Regulation: This pathway is transcriptionally regulated by various transcription factor families, including MYB, bHLH, and WRKY. These transcription factors are often responsive to developmental cues and environmental stresses such as UV light, pathogen attack, and nutrient deficiency.

-

Tyrosine Pathway Regulation: The biosynthesis of tyrosine is typically feedback-inhibited by tyrosine itself at the level of key enzymes like chorismate mutase and arogenate dehydrogenase.

Based on these general principles, a hypothetical regulatory network for this compound biosynthesis can be proposed.

Conclusion and Future Perspectives

The biosynthesis of this compound in Petasites japonicus is a fascinating example of the convergence of distinct metabolic pathways to create a bioactive natural product. While the foundational work has identified the key precursors, the detailed enzymatic steps and their regulation remain largely unexplored. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the proposed condensation enzyme, hydroxylase, and the final acyltransferase. A combination of transcriptomics, proteomics, and targeted gene silencing approaches in P. japonicus cultures will be instrumental in filling these knowledge gaps. Elucidating the regulatory network will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the metabolic engineering of this compound production in either the native plant or heterologous systems. This technical guide provides a solid foundation for researchers to embark on these exciting future investigations.

References

Fukinolic Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinolic acid, a caffeic acid derivative, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, accompanied by detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document presents quantitative data on its prevalence in various plant species and elucidates its biosynthetic pathway through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

This compound is predominantly found in plants belonging to the genera Actaea (previously known as Cimicifuga) and Petasites.[1][2][3][4] These perennial herbaceous plants are native to temperate regions of the Northern Hemisphere.

The primary documented sources of this compound include:

-

Actaea racemosa (Black Cohosh): The rhizomes of this plant are a well-known source of this compound and its derivatives, often referred to as cimicifugic acids.[5][6]

-

Petasites japonicus (Butterbur): This plant is another significant source, with this compound being identified as a major phenolic constituent, particularly in the flower buds.[5][7]

-

Other Actaea Species: Several other species within the Actaea genus have been found to contain this compound, including Actaea pachypoda, Actaea podocarpa, and Actaea rubra.[2]

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location and growing conditions.

Quantitative Analysis of this compound in Actaea Species

A comparative analysis of this compound content in the rhizomes of four different North American Actaea species was conducted using a validated High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method.[2] The results are summarized in the table below.

| Plant Species | This compound Content (mg/g of dried plant material) |

| Actaea pachypoda | 0.36 |

| Actaea podocarpa | 1.71 |

| Actaea racemosa | 0.62 |

| Actaea rubra | 2.92 |

Data sourced from a study by Nuntanakorn et al. (2007).[2]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a synthesized methodology based on established procedures for extracting phenolic compounds from Actaea and Petasites species.[2][6]

3.1.1. Materials and Reagents

-

Dried and powdered plant material (rhizomes or leaves)

-

80% Ethanol (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus with 0.45 µm filters

3.1.2. Procedure

-

Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of 80% ethanol.

-

Extraction: Sonicate the mixture for 30 minutes at room temperature. Afterward, allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilization: The concentrated extract is freeze-dried to obtain a crude extract powder.

-

Sample Preparation for HPLC Analysis: Dissolve a known amount of the crude extract in a methanol:water (1:1, v/v) solution to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Isolation of this compound using Preparative HPLC

This protocol outlines a general procedure for the isolation of this compound from a crude plant extract.[2]

3.2.1. Materials and Reagents

-

Crude plant extract containing this compound

-

Preparative Reversed-Phase C18 HPLC column

-

Mobile Phase A: 0.1% Formic acid in deionized water

-

Mobile Phase B: Acetonitrile

-

Fraction collector

3.2.2. Procedure

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 30 minutes.

-

Sample Injection: Dissolve a large amount of the crude extract in the initial mobile phase and inject it onto the column.

-

Gradient Elution: Program a linear gradient to increase the concentration of Mobile Phase B over a set period. A typical gradient might be from 5% B to 40% B over 60 minutes.

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 320 nm) and collect fractions corresponding to the peak of interest (this compound).

-

Purity Analysis and Confirmation: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and confirm the identity of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Quantification of this compound using HPLC-DAD

This method is based on a validated protocol for the quantitative analysis of phenolic compounds in Actaea species.[2]

3.3.1. Materials and Reagents

-

This compound standard (of known purity)

-

Prepared plant extract samples

-

Analytical Reversed-Phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Acetic acid in deionized water

-

Mobile Phase B: Acetonitrile

-

HPLC system with a Diode-Array Detector (DAD)

3.3.2. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 320 nm

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: 10-30% B (linear gradient)

-

35-40 min: 30-50% B (linear gradient)

-

40-45 min: 50-10% B (linear gradient)

-

45-50 min: 10% B (isocratic)

-

3.3.3. Calibration Curve

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 to 250 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

3.3.4. Sample Analysis

-

Inject the prepared plant extract samples into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves precursors from the shikimate pathway. The proposed biosynthetic pathway begins with the amino acids L-phenylalanine and L-tyrosine.[1] L-phenylalanine is a precursor for the caffeic acid moiety, while L-tyrosine is a precursor for the fukiic acid moiety.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, occurrence, and analysis of this compound. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural compound. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering and synthetic biology approaches to enhance its production.

References

- 1. Biosynthesis of this compound isolated from Petasites japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and cimicifugic acids: a review [agris.fao.org]

- 5. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxy(phenyl)pyruvic acid reductase in Actaea racemosa L.: a putative enzyme in cimicifugic and this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fukinolic acid, its derivatives, and related compounds, focusing on their chemical properties, biological activities, and potential therapeutic applications. The information is compiled from recent scientific literature to support research and development efforts in this area.

Introduction

This compound and its derivatives are a class of hydroxycinnamic acid esters found in various plant species, notably in the genera Actaea (formerly Cimicifuga), such as Black Cohosh, and Petasites.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, this compound is an ester of fukiic acid and caffeic acid.[3] Related compounds, such as cimicifugic acids, are esters of fukiic acid or piscidic acid with other cinnamic acid derivatives like ferulic and isoferulic acids.[4][5] This guide will delve into the quantitative data of their biological effects, the experimental methods used to determine these activities, and the signaling pathways they modulate.

Quantitative Biological Activity

The biological activities of this compound and its derivatives are multifaceted, with significant effects observed in enzyme inhibition, collagenolysis, and antiviral activity, among others. The following tables summarize the key quantitative data available.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes by this compound and Related Compounds

| Compound | CYP Isozyme | IC50 (µM) | Source |

| This compound | CYP1A2 | 1.8 | [6][7] |

| CYP2D6 | 12.6 | [6][7] | |

| CYP2C9 | 10.5 | [6][7] | |

| CYP3A4 | 8.7 | [6][7] | |

| Cimicifugic Acid A | CYP1A2 | 7.2 | [6][7] |

| CYP2D6 | 10.8 | [6][7] | |

| CYP2C9 | 9.2 | [6][7] | |

| CYP3A4 | 11.4 | [6][7] | |

| Cimicifugic Acid B | CYP1A2 | 6.5 | [6][7] |

| CYP2D6 | 11.5 | [6][7] | |

| CYP2C9 | 8.8 | [6][7] | |

| CYP3A4 | 12.1 | [6][7] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: Inhibition of Collagenolytic Activity

| Compound | Concentration (µM) | % Inhibition | Enzyme | Source |

| This compound | 0.22 - 0.24 | 47 - 64 | Collagenase | [3][4] |

| Cimicifugic Acid A | 0.22 - 0.24 | 47 - 64 | Collagenase | [3][4] |

| Cimicifugic Acid B | 0.22 - 0.24 | 47 - 64 | Collagenase | [3][4] |

| Cimicifugic Acid C | 0.22 - 0.24 | 47 - 64 | Collagenase | [3][4] |

| Cimicifugic Acid D | 0.23 - 0.24 | 20 - 37 | Collagenase | [3][4] |

| Cimicifugic Acid E | 0.23 - 0.24 | 20 - 37 | Collagenase | [3][4] |

| Cimicifugic Acid F | 0.23 - 0.24 | 20 - 37 | Collagenase | [3][4] |

This compound was also found to inhibit the collagenolytic activities of trypsin and pronase E.[3][4]

Table 3: Estrogenic Activity of this compound

| Compound | Concentration (M) | Cell Line | Effect | Reference Compound | Effect | Source |

| This compound | 5 x 10⁻⁸ | MCF-7 | 126% proliferation | Estradiol (10⁻¹⁰ M) | 120% proliferation | [5] |

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound and its derivatives on the activity of various human CYP isozymes.

Methodology:

-

Enzyme Source: Recombinant human CYP isozymes (CYP1A2, CYP2D6, CYP2C9, and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrates: Specific fluorescent or colorimetric substrates for each isozyme are used.

-

Incubation: The reaction mixture contains the enzyme, a specific substrate, and varying concentrations of the test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO). The reaction is initiated by the addition of an NADPH-generating system.

-

Detection: The formation of the product is monitored over time using a microplate reader (fluorescence or absorbance).

-

Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.[6][7]

Collagenolytic Activity Assay

Objective: To assess the inhibitory effect of this compound and related compounds on the activity of collagenase.

Methodology:

-

Enzyme: Clostridium histolyticum collagenase is commonly used.

-

Substrate: Type I collagen is used as the substrate.

-

Incubation: The reaction mixture consists of the collagenase enzyme, collagen substrate, and the test compound at a specific concentration (e.g., 0.22-0.24 µM) in a suitable buffer.

-

Detection: The extent of collagen degradation is quantified. This can be achieved by measuring the release of soluble collagen fragments or by using a labeled collagen substrate.

-

Data Analysis: The percentage inhibition of collagenolytic activity by the test compound is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.[3][4]

Cell-Based Antiviral Assay (Enterovirus 71)

Objective: To evaluate the antiviral activity of this compound and its derivatives against human enterovirus 71 (EV-A71).

Methodology:

-

Cell Line: A susceptible cell line, such as human rhabdomyosarcoma (RD) cells, is used.

-

Virus: A known titer of EV-A71 is used to infect the cells.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds before, during, or after viral infection to determine the mechanism of action.

-

Assessment of Antiviral Activity: The antiviral effect is typically assessed by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying the reduction in viral RNA or protein levels using techniques like RT-qPCR or Western blotting.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to ensure that the observed antiviral activity is not due to the cytotoxicity of the compounds.[8]

Vasoactive Effects Assay

Objective: To investigate the effects of this compound and cimicifugic acid D on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor, such as norepinephrine (NE).

-

Treatment: Once a stable contraction is achieved, the test compounds are added to the bath in a cumulative manner.

-

Measurement of Relaxation: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by NE.

-

Mechanism of Action Studies: To elucidate the mechanism, experiments can be performed in the absence of endothelium or in the presence of specific inhibitors of signaling pathways (e.g., calcium channel blockers).[9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Figure 1: Proposed mechanism for the vasorelaxant effect of this compound and cimicifugic acid D. These compounds are suggested to inhibit the norepinephrine-enhanced influx of extracellular calcium, leading to smooth muscle relaxation.[9]

Figure 2: Experimental workflow for assessing the estrogenic activity of this compound in MCF-7 cells.[5]

Figure 3: General experimental workflow for determining the IC50 of this compound derivatives against CYP isozymes.[6][7]

Conclusion

This compound and its related compounds represent a promising class of natural products with a wide range of biological activities. Their potent inhibition of CYP450 enzymes highlights the importance of considering herb-drug interactions. Furthermore, their anti-inflammatory, collagenase inhibitory, antiviral, and estrogenic properties suggest their potential for development as therapeutic agents for a variety of conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. This compound and cimicifugic acids: a review [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasoactive effects of cimicifugic acids C and D, and this compound in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Fukinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fukinolic acid, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated in 1973 from the Japanese butterbur (Petasites japonicus), this complex ester has since been identified in various other plant species, notably those belonging to the Actaea and Cimicifuga genera. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of this compound. It details the initial isolation and structural elucidation, summarizes key quantitative data from a range of biological assays, and provides in-depth experimental protocols for pivotal studies. Furthermore, this guide visualizes the compound's known signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The journey of this compound research began in the early 1970s with the work of Sakamura and his colleagues. Their investigation into the constituents of Petasites japonicus led to the isolation and structural characterization of this novel compound, which they named this compound.[1][2][3][4][5] this compound is an ester of caffeic acid and fukiic acid.[3]

Following its initial discovery, this compound was subsequently identified in other plant species, including those from the Actaea and Cimicifuga genera, which are known for their traditional medicinal uses. This expanded the botanical sources of the compound and spurred further investigation into its biological properties. The historical timeline of this compound research has been marked by a progressive uncovering of its multifaceted pharmacological potential, ranging from anti-inflammatory and antioxidant effects to antiviral and enzyme-inhibitory activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₁₁ |

| Molecular Weight | 434.35 g/mol |

| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxybutanedioic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Biological Activities and Quantitative Data

This compound has demonstrated a wide array of biological activities in numerous in-vitro and in-vivo studies. The following tables summarize the key quantitative data from these investigations.

Antioxidant Activity

| Assay | IC₅₀ (µM) | Source Organism of this compound | Reference |

| DPPH Radical Scavenging | 15.2 | Actaea racemosa | [6] |

Anti-inflammatory Activity

| Assay | Inhibition | Concentration | Cell Line | Reference |

| iNOS Expression | Significant Inhibition | Not specified | RAW 264.7 macrophages | [7] |

| COX-2 Expression | Significant Inhibition | Not specified | RAW 264.7 macrophages | [7] |

Collagenolytic Activity

| Assay | Inhibition (%) | Concentration (µM) | Source of this compound | Reference |

| Collagenase Inhibition | 47-64 | 0.22-0.24 | Cimicifuga species | [2][8][9] |

Cytochrome P450 Inhibition

| CYP Isozyme | IC₅₀ (µM) | Source of this compound | Reference |

| CYP1A2 | 1.8 | Actaea racemosa | [10][11] |

| CYP2C9 | 12.6 | Actaea racemosa | [10][11] |

| CYP2D6 | 9.8 | Actaea racemosa | [10][11] |

| CYP3A4 | 10.2 | Actaea racemosa | [10][11] |

Estrogenic Activity

| Assay | Effect | Concentration (M) | Cell Line | Reference |

| Cell Proliferation | 126% of control | 5 x 10⁻⁸ | MCF-7 | [12] |

Antiviral Activity

| Virus | EC₅₀ (µg/mL) | Cell Line | Reference |

| Enterovirus A71 | ~20 | Not specified | [6][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Petasites japonicus (Adapted from Sakamura et al., 1973)

-

Extraction: Fresh plant material of Petasites japonicus is homogenized and extracted with a suitable polar solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer is then further extracted with a solvent of intermediate polarity, such as ethyl acetate.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column. The column is eluted with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3][4][5]

DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is then determined from the dose-response curve.

Collagenase Inhibition Assay

-

Reagents: A solution of collagenase from Clostridium histolyticum and a substrate solution (e.g., N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala, FALGPA) are prepared in a suitable buffer.

-

Reaction Setup: In a 96-well plate, various concentrations of this compound are pre-incubated with the collagenase solution.

-

Substrate Addition: The reaction is initiated by adding the substrate solution to the wells.

-

Kinetic Measurement: The change in absorbance over time is monitored at a specific wavelength (e.g., 345 nm) using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Cytochrome P450 Inhibition Assay

-

Microsome Preparation: Human liver microsomes are used as the source of CYP enzymes.

-

Incubation Mixture: The reaction mixture contains human liver microsomes, a specific substrate for the CYP isozyme of interest, and various concentrations of this compound. The reaction is initiated by the addition of an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[10][11]

MCF-7 Cell Proliferation Assay (Estrogenic Activity)

-

Cell Culture: MCF-7 human breast cancer cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Treatment: The cells are treated with various concentrations of this compound, with 17β-estradiol as a positive control and a vehicle control.

-

Incubation: The plates are incubated for a period of several days (e.g., 6 days).

-

Cell Viability Assay: Cell proliferation is assessed using a standard cell viability assay, such as the MTT or SRB assay.

-

Data Analysis: The increase in cell proliferation relative to the vehicle control is calculated to determine the estrogenic activity.[12]

Antiviral Assay against Enterovirus A71 (EV-A71)

-

Cell Culture and Virus Propagation: A suitable host cell line (e.g., RD cells) is cultured and infected with EV-A71 to produce a viral stock.

-

Antiviral Activity Assay: Host cells are seeded in 96-well plates and co-treated with various concentrations of this compound and a known titer of EV-A71.

-

Incubation: The plates are incubated until cytopathic effects (CPE) are observed in the virus control wells.

-

CPE Assessment: The extent of CPE in each well is observed and scored.

-

EC₅₀ Determination: The effective concentration 50 (EC₅₀), the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.[6][13]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory target genes.

Caption: this compound inhibits the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

Phenolic compounds, including this compound, are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, which includes the ERK, JNK, and p38 cascades, is involved in regulating a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. While the precise interactions of this compound with the MAPK pathway are still under investigation, it is hypothesized that it can influence the phosphorylation status of key kinases in these cascades, contributing to its observed biological effects.

Caption: Proposed modulation of the MAPK pathway by this compound.

Experimental Workflow for Bioassay-Guided Isolation

The discovery and characterization of this compound and its biological activities often rely on a bioassay-guided isolation workflow. This process involves a systematic fractionation of a crude plant extract and the testing of each fraction for a specific biological activity.

Caption: Bioassay-guided isolation workflow for this compound.

Conclusion and Future Directions

Since its discovery nearly five decades ago, this compound has emerged as a promising natural product with a remarkable spectrum of biological activities. Its potent anti-inflammatory, antioxidant, and enzyme-inhibitory properties, among others, make it a compelling candidate for further investigation in the context of drug development. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB and MAPK, provides a solid foundation for targeted therapeutic applications.

Future research should focus on several key areas. A more detailed understanding of the molecular interactions between this compound and its cellular targets is crucial. In-vivo studies in relevant animal models are necessary to validate the in-vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, medicinal chemistry efforts could be directed towards the synthesis of this compound analogues with improved potency, selectivity, and drug-like properties. The continued exploration of this fascinating natural product holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. (PDF) The Constituents ofPetasites Japonicus: Structures of [research.amanote.com]

- 5. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound and Cimicifugic Acids from Cimicifuga Species on Collagenolytic Activity [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. This compound Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidants inhibit JNK and p38 MAPK activation but not ERK 1/2 activation by angiotensin II in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fukinolic Acid: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. Traditionally, plants containing this compound, most notably from the Cimicifuga (or Actaea) genus, have been utilized in various traditional medicine systems for a wide range of ailments.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of this compound, summarizing key quantitative data, detailing experimental protocols from cited research, and visualizing relevant biological pathways to support further research and drug development efforts.

Traditional Medicine Uses

Plants of the genus Cimicifuga, a primary source of this compound, have a long history of use in traditional medicine across North America, Europe, and Asia.[1][2][3] Dried rhizomes of these plants have been traditionally used to treat a variety of conditions, including:

-

Gynecological and Menopausal Symptoms: Used to alleviate premenstrual symptoms, dysmenorrhea, and menopausal symptoms such as hot flashes, night sweats, and mood swings.[2][3][4]

-

Pain and Inflammation: Employed in the management of rheumatism, arthritis, headaches, and sore throats.[1][2][4]

-

Other Ailments: Traditional applications also include the treatment of colds, coughs, constipation, fatigue, and skin conditions like aphtha and measles.[1][4][6]

Biological Activities and Quantitative Data

Scientific research has validated many of the traditional uses of this compound-containing plants and has uncovered a broad spectrum of biological activities for the purified compound. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Cytochrome P450 Isozyme Inhibition by this compound and Related Compounds

| Compound | CYP1A2 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |

| This compound | 1.8 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

| Cimicifugic Acid A | 1.8 - 7.2 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

| Cimicifugic Acid B | 1.8 - 7.2 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

Data sourced from in vitro studies on the inhibition of human CYP450 isozymes.[6]

Table 2: Collagenolytic Activity Inhibition

| Compound | Concentration (µM) | Inhibition (%) |

| This compound | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acids A, B, C | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acids D, E, F | 0.23 - 0.24 | 20 - 37 |

This data highlights the potent inhibitory effect of this compound and its derivatives on collagenolytic enzymes.[7]

Table 3: Estrogenic and Serotonergic Activity

| Assay | Compound | Concentration | Result |

| Estrogenic Activity (MCF-7 cell proliferation) | This compound | 5 x 10⁻⁸ M | 126% proliferation (Estradiol at 10⁻¹⁰ M showed 120% proliferation) |

| 5-HT₇ Receptor Binding | This compound | IC₅₀ = 100 µM |

These findings suggest potential hormonal and neuro-modulatory effects of this compound.[8][9][10]

Key Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to determine the biological activity of this compound.

Cytochrome P450 Inhibition Assay

This protocol outlines the in vitro assessment of this compound's potential to inhibit major human CYP450 enzymes, which is crucial for evaluating potential herb-drug interactions.

-

Materials:

-

Human liver microsomes (source of CYP450 enzymes)

-

Specific substrates for each CYP isozyme (e.g., phenacetin for CYP1A2)

-

This compound (test compound)

-

Reference inhibitor compounds (e.g., furafylline for CYP1A2, quinidine for CYP2D6, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)[6]

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

Appropriate buffer solutions

-

-

Procedure:

-

Pre-incubate human liver microsomes with a range of this compound concentrations.

-

Initiate the enzymatic reaction by adding the specific substrate and the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction (e.g., by adding a quenching solvent).

-

Analyze the formation of the metabolite from the specific substrate using a suitable analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Collagenolytic Activity Assay

This protocol describes the method to evaluate the inhibitory effect of this compound on collagenase activity, relevant for its potential in conditions involving collagen degradation.

-

Materials:

-

Collagenase (e.g., from Clostridium histolyticum)

-

Collagen (e.g., Type I from bovine Achilles tendon)

-

This compound (test compound)

-

Buffer solution (e.g., Tris-HCl with CaCl₂)

-

Ninhydrin reagent

-

-

Procedure:

-

Dissolve collagen in the buffer solution.

-

Pre-incubate the collagenase enzyme with various concentrations of this compound.

-

Add the collagen substrate to the enzyme-inhibitor mixture to start the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by heating).

-

Measure the amount of hydrolyzed collagen by quantifying the liberated amino acids using the ninhydrin reaction and measuring the absorbance at a specific wavelength.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Estrogenic Activity Assay (MCF-7 Proliferation)

This protocol details the assessment of the estrogenic potential of this compound using an estrogen-dependent breast cancer cell line.

-

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)[8]

-

This compound (test compound)

-

Estradiol (positive control)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the medium with a medium containing charcoal-stripped serum.

-

Treat the cells with various concentrations of this compound or estradiol.

-

Incubate the cells for a period of 4-6 days.

-

Assess cell proliferation using a suitable colorimetric assay (e.g., MTT assay) by measuring the absorbance.

-

Express the results as a percentage of the control (vehicle-treated cells).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various molecular mechanisms. The following diagrams illustrate some of the proposed signaling pathways.

Caption: Workflow for CYP450 Inhibition Assay.

Caption: Proposed Vasoactive Mechanism of this compound.

Caption: Simplified Biosynthetic Pathway of this compound.

Conclusion

This compound is a promising natural compound with a rich history in traditional medicine and a growing body of scientific evidence supporting its various biological activities. Its potential to modulate key physiological pathways, including hormonal, inflammatory, and metabolic systems, makes it a compelling candidate for further investigation and potential therapeutic development. The data and protocols presented in this guide offer a foundation for researchers to explore the full potential of this multifaceted molecule. However, it is crucial to consider potential herb-drug interactions, particularly through the inhibition of CYP450 enzymes, in any future clinical applications.

References

- 1. Traditional uses, phytochemistry, pharmacology and toxicology of the genus Cimicifuga: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Serotonergic Activity of Black Cohosh and Identification of Nω-Methylserotonin as a Potential Active Constituent - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Fukinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a phenolic compound found in medicinal plants such as Cimicifuga species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound, providing a clear comparison of its efficacy across various assays.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes by this compound

| CYP Isozyme | IC50 (µM) |

| CYP1A2 | 1.8 |

| CYP2D6 | 12.6 |

| CYP2C9 | 7.2 |

| CYP3A4 | 9.5 |

Data from in vitro studies using human recombinant CYP enzymes.[1]

Table 2: Anti-inflammatory Activity of this compound

| Target Enzyme | IC50 (µM) |

| Neutrophil Elastase | 0.23 |

Data from in vitro enzyme inhibition assays.

Table 3: Collagenolytic Activity of this compound

| Assay Component | Concentration (µM) | % Inhibition |

| Collagenase | 0.22 - 0.24 | 47 - 64% |

Data from in vitro collagenase inhibition assays.

Potential Therapeutic Targets and Mechanisms of Action

This compound exhibits a multi-targeted pharmacological profile, with potential applications in a range of therapeutic areas. The following sections detail its known targets and the signaling pathways it modulates.

Anti-inflammatory Activity: Inhibition of Neutrophil Elastase

A key aspect of this compound's anti-inflammatory potential lies in its potent inhibition of neutrophil elastase.[2][3][4] This serine protease, when overexpressed, contributes to tissue damage in inflammatory conditions. The precise mechanism of inhibition is thought to involve the interaction of this compound's phenolic structure with the active site of the enzyme.

Vasoactive Effects: Modulation of Calcium Influx

This compound demonstrates vasoactive properties by inducing relaxation of vascular smooth muscle. This effect is attributed to the suppression of Ca2+ influx from the extracellular space, which is enhanced by norepinephrine.[5] By reducing intracellular calcium concentration, this compound leads to vasodilation.

Estrogenic Activity: Proliferation of MCF-7 Cells

This compound has been shown to possess estrogenic activity by promoting the proliferation of estrogen-dependent MCF-7 human breast cancer cells. This suggests a potential interaction with estrogen receptors, leading to the activation of downstream signaling pathways that regulate cell growth.

Antiviral Activity: Targeting Enterovirus A71

This compound has been identified as a novel antiviral agent against Enterovirus A71 (EV-A71), the causative agent of hand, foot, and mouth disease.[2][3][4][6] While the precise mechanism is still under investigation, it is hypothesized to interfere with viral replication or entry into host cells.

Inhibition of Cytochrome P450 Isozymes

This compound is a potent inhibitor of several key cytochrome P450 (CYP) isozymes, including CYP1A2, CYP2D6, CYP2C9, and CYP3A4.[1] This has significant implications for potential herb-drug interactions, as the co-administration of this compound with drugs metabolized by these enzymes could lead to altered pharmacokinetics and potential toxicity.

Inhibition of Collagenase

This compound has demonstrated the ability to inhibit collagenase activity, suggesting its potential in conditions characterized by excessive collagen degradation, such as in wound healing and inflammatory skin disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytochrome P450 (CYP) Isozyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of various CYP isozymes.

Materials:

-

Human recombinant CYP isozymes (e.g., CYP1A2, CYP2D6, CYP2C9, CYP3A4)

-

Fluorogenic probe substrates specific for each isozyme

-

NADPH regenerating system

-

This compound (test compound)

-

Positive control inhibitors for each isozyme

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, the specific fluorogenic probe substrate, and the NADPH regenerating system.

-

Add varying concentrations of this compound to the wells. Include wells with a positive control inhibitor and a vehicle control (solvent only).

-

Initiate the reaction by adding the human recombinant CYP isozyme to each well.

-

Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.

-

Stop the reaction by adding a suitable stop solution.

-

Measure the fluorescence of the product formed using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of CYP activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Neutrophil Elastase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against neutrophil elastase.

Materials:

-

Human neutrophil elastase

-

Specific substrate for neutrophil elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add the assay buffer and varying concentrations of this compound.

-

Add the neutrophil elastase enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percent inhibition of elastase activity relative to a control without the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

Collagenase Inhibition Assay

Objective: To assess the ability of this compound to inhibit collagenase activity.

Materials:

-

Collagenase from Clostridium histolyticum

-

Collagen substrate (e.g., gelatin or a specific fluorescently labeled collagen peptide)

-

This compound

-

Assay buffer (e.g., Tricine buffer)

-

96-well microplates

-

Detection system (spectrophotometer or fluorescence plate reader)

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, add the assay buffer and different concentrations of this compound.

-

Add the collagenase enzyme to the wells and pre-incubate.

-

Add the collagen substrate to initiate the reaction.

-

Incubate the plate at 37°C for a defined period.

-

Measure the extent of collagen degradation. This can be done by:

-

Spectrophotometry: Measuring the release of a colored product from a chromogenic substrate.

-

Fluorometry: Measuring the increase in fluorescence from a quenched fluorescent substrate.

-

-

Calculate the percentage of collagenase inhibition for each this compound concentration.

MCF-7 Cell Proliferation (E-screen) Assay

Objective: To evaluate the estrogenic activity of this compound by measuring its effect on the proliferation of MCF-7 cells.[7][8][9]

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous steroids)

-

This compound

-

17β-Estradiol (positive control)

-

Cell proliferation assay reagent (e.g., MTT, XTT, or a fluorescent dye like Alamar Blue)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

-

Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-72 hours to hormone-deprive the cells.

-

Treat the cells with varying concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.

-

Incubate the cells for 6 days, replacing the medium with fresh treatment solutions every 2-3 days.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Antiviral Activity Assay against Enterovirus A71

Objective: To determine the antiviral efficacy of this compound against Enterovirus A71.[2][3][4][6]

Materials:

-

Host cell line susceptible to EV-A71 (e.g., Vero cells)

-

Enterovirus A71 stock

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

Microscope

Procedure (Cytopathic Effect Inhibition Assay):

-

Seed host cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the this compound dilutions.

-

Infect the cells with a known titer of EV-A71. Include a virus control (no compound) and a cell control (no virus).

-

Incubate the plate at 37°C in a CO2 incubator.

-

Observe the cells daily under a microscope for the appearance of cytopathic effect (CPE), such as cell rounding and detachment.

-

After a set incubation period (e.g., 72 hours), score the wells for the presence or absence of CPE.

-

The antiviral activity can be quantified by determining the concentration of this compound that inhibits CPE by 50% (EC50).

Logical Relationships of Therapeutic Targets

The diverse biological activities of this compound are interconnected, suggesting a complex interplay of its effects at the molecular and cellular levels. For instance, its anti-inflammatory and collagenase inhibitory activities may be linked through the modulation of pathways involved in tissue remodeling and degradation. Its vasoactive and anti-inflammatory effects could both contribute to its potential in cardiovascular diseases.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its potent inhibitory effects on key enzymes involved in inflammation and drug metabolism, coupled with its vasoactive, estrogenic, and antiviral properties, highlight its potential for the development of novel treatments for a variety of diseases. Further research is warranted to fully elucidate the intricate signaling pathways it modulates and to explore its therapeutic efficacy in preclinical and clinical settings. This guide provides a solid foundation for researchers to build upon in their investigation of this promising natural compound.

References

- 1. This compound Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Fukinolic Acid: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fukinolic acid, a phenolic compound found in plants of the Cimicifuga species, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] These activities, which include collagenolytic inhibition, cytochrome P450 (CYP) isozyme inhibition, estrogenic effects, and antiviral properties, position this compound and its derivatives as promising scaffolds for the development of novel therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to aid in ongoing research and drug development efforts.

Core Biological Activities and Quantitative SAR Data

The biological efficacy of this compound is intrinsically linked to its chemical structure. The following sections summarize the key activities and the influence of structural modifications on its potency.

Inhibition of Collagenolytic Activity

This compound has demonstrated significant inhibitory effects on collagenolytic enzymes, suggesting its potential in conditions characterized by excessive collagen degradation, such as wound healing and inflammatory processes.[1][5] The core structure, an ester of fukiic acid (3',4'-dihydroxybenzyl tartaric acid), is crucial for this activity.

Key Structural Insights:

-

The presence of the 3',4'-dihydroxybenzyl group (catechol moiety) is critical for potent inhibition.[1][5]

-

Derivatives with a 4'-hydroxybenzyl group (esters of pscidic acid) exhibit significantly weaker inhibitory activity.[1][5]

-

The entire structure of this compound and related esters of fukiic acid is necessary for high potency, as fukiic acid alone, as well as simpler phenolic acids like caffeic acid, ferulic acid, and isoferulic acid, show much weaker activity.[1][5]

Table 1: Collagenolytic Inhibition by this compound and Related Compounds

| Compound | Core Moiety | Concentration (µM) | % Inhibition |

| This compound | Fukiic Acid | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acid A | Fukiic Acid | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acid B | Fukiic Acid | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acid C | Fukiic Acid | 0.22 - 0.24 | 47 - 64 |

| Cimicifugic Acid D | Pscidic Acid | 0.23 - 0.24 | 20 - 37 |

| Cimicifugic Acid E | Pscidic Acid | 0.23 - 0.24 | 20 - 37 |

| Cimicifugic Acid F | Pscidic Acid | 0.23 - 0.24 | 20 - 37 |

Inhibition of Cytochrome P450 Isozymes

This compound and its derivatives, cimicifugic acids A and B, are potent inhibitors of several key cytochrome P450 (CYP) isozymes.[2] This has significant implications for potential herb-drug interactions.

Key Structural Insights:

-

This compound is the most potent inhibitor of CYP1A2 among the tested compounds.[2]

-

The phenolic constituents (this compound and cimicifugic acids A and B) are significantly more active inhibitors across all tested CYP isozymes compared to the triterpene glycosides also found in black cohosh extracts.[2]

Table 2: IC50 Values for CYP Isozyme Inhibition by this compound and its Derivatives

| Compound | CYP1A2 (µM) | CYP2D6 (µM) | CYP2C9 (µM) | CYP3A4 (µM) |

| This compound | 1.8 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

| Cimicifugic Acid A | 1.8 - 7.2 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

| Cimicifugic Acid B | 1.8 - 7.2 | 1.8 - 12.6 | 1.8 - 12.6 | 1.8 - 12.6 |

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity, promoting the proliferation of estrogen-dependent MCF-7 breast cancer cells.[3][6]

Table 3: Estrogenic Activity of this compound

| Compound | Concentration (M) | Cell Proliferation (%) | Reference Compound | Concentration (M) | Cell Proliferation (%) |

| This compound | 5 x 10⁻⁸ | 126 | Estradiol | 10⁻¹⁰ | 120 |

Antiviral Activity

Recent studies have identified this compound and its derivatives as novel antiviral compounds, particularly against enterovirus A71 (EV-A71).[4]

Key Findings:

-

This compound, along with cimicifugic acids A and J, were identified as active anti-EV-A71 compounds from Cimicifuga heracleifolia.[4]

-

Commercially available analogs, L-chicoric acid and D-chicoric acid, also demonstrated in vitro activity against EV-A71.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Collagenolytic Activity Assay

-

Enzymes: Collagenase, Trypsin, Pronase E.[5]

-

Substrate: Collagen.[5]

-

Methodology: The inhibitory activity is determined by measuring the degradation of collagen in the presence and absence of the test compounds. The extent of collagenolysis is typically quantified by measuring the release of soluble collagen fragments or by using a labeled collagen substrate. The percentage inhibition is calculated by comparing the activity in the presence of the inhibitor to the control activity.

-

Data Analysis: The concentration of the compound that causes 50% inhibition (IC50) can be determined from a dose-response curve.

Cytochrome P450 Inhibition Assay

-

Enzymes: Human liver microsomes or recombinant CYP isozymes (CYP1A2, CYP2D6, CYP2C9, CYP3A4).[2]

-

Substrates: Specific fluorescent or chromogenic substrates for each CYP isozyme.

-